molecular formula C17H21NO3 B1327809 Ethyl 8-(3-cyanophenyl)-8-oxooctanoate CAS No. 951885-66-8

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

Cat. No. B1327809
M. Wt: 287.35 g/mol
InChI Key: OSGYMPWFPQEZMH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .


Molecular Structure Analysis

The InChI code for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is 1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a solid substance at room temperature . It has a molecular weight of 217.22 . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Fluorescent Dye Synthesis

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, related to ethyl 8-(3-cyanophenyl)-8-oxooctanoate, have been synthesized and investigated for their application as fluorescent dyes in liquid crystal displays. These compounds exhibit good orientation parameters in nematic liquid crystal, suggesting their high potential for such applications (Bojinov & Grabchev, 2003).

Organic Synthesis

Ethyl 3-(p-cyanophenyl)propionate, closely related to the chemical , has been synthesized for its potential use in various organic reactions. This synthesis forms part of broader research into the properties and applications of similar organic compounds (Jensen, Kneisel, & Knochel, 2003).

Cytotoxicity Evaluation

Compounds similar to ethyl 8-(3-cyanophenyl)-8-oxooctanoate have been synthesized and evaluated for their cytotoxic effects against various cell lines, indicating their potential use in medical research, particularly in cancer studies (Albrecht et al., 2010).

Urease Inhibitors

Research into novel indole-based oxadiazole scaffolds, which involve compounds related to ethyl 8-(3-cyanophenyl)-8-oxooctanoate, has identified potential urease inhibitors. These compounds have shown effectiveness in vitro and are considered valuable for therapeutic drug design (Nazir et al., 2018).

Bio-Lubricant Applications

Studies have been conducted on ethyl oleate derivatives, similar to the chemical , for their potential as bio-lubricants. The research focuses on the properties and applications of these compounds as environmentally friendly alternatives to traditional lubricants (Wahyuningsih & Kurniawan, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding contact with skin and eyes, and if contact occurs, rinsing cautiously with water .

properties

IUPAC Name

ethyl 8-(3-cyanophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)11-6-4-3-5-10-16(19)15-9-7-8-14(12-15)13-18/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGYMPWFPQEZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292400
Record name Ethyl 3-cyano-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

CAS RN

951885-66-8
Record name Ethyl 3-cyano-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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